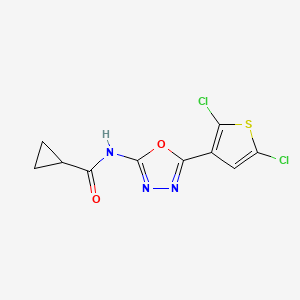

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule that contains several functional groups including a thiophene ring, an oxadiazole ring, and a cyclopropane ring . It’s worth noting that thiophene and oxadiazole rings are often found in various pharmaceuticals and functional materials due to their unique chemical properties .

Molecular Structure Analysis

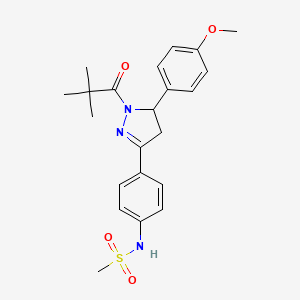

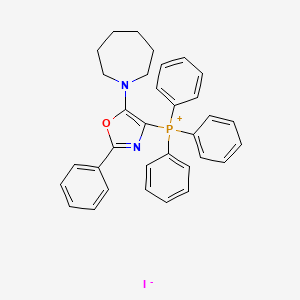

The molecular structure of similar compounds has been characterized using different spectroscopic methods such as IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles were synthesized in 46–89% yields by the reflux of carbothioamides with 2-bromoacetophenone .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, (2,5-dichlorothiophen-3-yl)methanamine hydrochloride has a molecular weight of 218.53 .Scientific Research Applications

Anticancer Applications

- Compounds with a structure similar to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide have been identified as potential anticancer agents. For instance, a study discovered that 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) acts as a novel apoptosis inducer, showing activity against several breast and colorectal cancer cell lines. This compound's molecular target was identified as TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).

Antiepileptic Activity

- Novel series of N(4)-(5-(2/3/4-substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide and related compounds were synthesized and evaluated for anticonvulsant activities. The studies showed that these compounds have significant anticonvulsant activity, indicating their potential application in treating epilepsy (Rajak et al., 2013).

Antimicrobial Properties

- Research into 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles revealed that some compounds exhibited good antimicrobial activity. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Karthikeyan et al., 2008).

Safety and Hazards

Future Directions

While the future directions for this specific compound are not clear, similar compounds have been studied for their potential as drugs. A molecular docking study of new compounds with cytochrome P450 14 alpha-sterol demethylase (CYP51) was carried out to evaluate their possibility as drugs and to implement structural improvements for this purpose .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing cell growth, metabolism, or signaling pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, potentially leading to downstream effects such as changes in cell growth, metabolism, or signaling .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and potential side effects .

Result of Action

Similar compounds have been found to have a range of effects, potentially influencing cell growth, metabolism, or signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide . These factors can include the pH of the environment, the presence of other compounds or enzymes, and the temperature .

properties

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2S/c11-6-3-5(7(12)18-6)9-14-15-10(17-9)13-8(16)4-1-2-4/h3-4H,1-2H2,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFYWRCRONLPLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2373820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2373821.png)

![2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2373828.png)

![3-(2,5-dimethoxyphenethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2373831.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2373833.png)